Bis(hexamethylene)triamine (BHMT, CAS 143-23-7) is a high-purity aliphatic triamine characterized by two hexamethylene chains and a trifunctional amine profile (two primary, one secondary). In industrial procurement, it is primarily valued for its exceptionally low vapor pressure (<0.01 mmHg at 25 °C) compared to standard short-chain diamines, making it a safer and more stable choice for high-temperature processing workflows . BHMT is widely utilized as a low-emission hardener in epoxy and polyurethane systems, a specialized cross-linker for biobased thermosets, and a high-performance shale inhibitor in oil and gas applications [1]. Its unique combination of long-chain flexibility and differential amine reactivity makes it a premium precursor for advanced polymer formulations requiring specific multi-step derivatization .
Substituting BHMT with common industry standards like hexamethylenediamine (HMDA) or shorter triamines like diethylenetriamine (DETA) often compromises formulation stability and end-product performance. HMDA is highly volatile, frequently resulting in up to 40% mass loss during elevated-temperature curing, which skews stoichiometric ratios and increases VOC emissions[1]. Conversely, while shorter triamines like DETA offer multiple reactive sites, they lack the long aliphatic chains necessary to impart flexibility and impact resistance in cured networks . Furthermore, BHMT’s specific steric profile allows for selective derivatization of its primary amines while preserving the central secondary amine for silane coupling—a differential reactivity that simpler diamines cannot replicate when formulating adhesion promoters for difficult substrates like glass and aluminum [2].
During the high-temperature cross-linking of epoxidized plant oils, the choice of amine hardener dictates both process viability and final network integrity. HMDA, a common alternative, suffers from severe evaporation during the curing phase, leading to significant stoichiometric imbalances. In comparative studies, HMDA exhibited up to 40% mass loss due to evaporation. In contrast, BHMT maintained mass stability throughout the curing process, ensuring predictable cross-link density without the high VOC penalty [1].
| Evidence Dimension | Mass loss during elevated-temperature curing |
| Target Compound Data | BHMT: Stable mass retention with minimal evaporative loss |
| Comparator Or Baseline | HMDA: Up to 40% mass loss |
| Quantified Difference | ~40% reduction in evaporative mass loss |
| Conditions | Curing of epoxidized linseed oil (ELO) at elevated temperatures (100 °C+) |
Prevents stoichiometric skewing and reduces VOC emissions in high-temperature thermoset manufacturing, ensuring consistent batch-to-batch polymer quality.
When formulating flexible thermosets, buyers often compare amine hardeners against biobased dicarboxylic acids like sebacic acid. While sebacic acid yields a highly flexible but thermally limited network (Tg of -1.4 °C), BHMT significantly enhances the thermal stability of the polymer. Thermosets cured with BHMT achieved a Tg of 12.4 °C, demonstrating a superior cross-link density driven by its trifunctional amine structure, while still maintaining the flexibility imparted by its long hexamethylene chains[1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | BHMT: 12.4 °C |
| Comparator Or Baseline | Sebacic acid: -1.4 °C |
| Quantified Difference | 13.8 °C increase in Tg |
| Conditions | Epoxidized linseed oil (ELO) thermosets evaluated via thermal analysis |
Allows formulators to upgrade the thermal stability and mechanical robustness of flexible resins without sacrificing processability.
BHMT is uniquely positioned for the synthesis of advanced adhesion promoters due to its embedded differential reactivity. When formulating polyamine curatives, the primary amines of BHMT can be selectively converted into sterically hindered aspartic esters, leaving the central secondary amine unreacted. This secondary amine can then be coupled with a silane (e.g., 3-glycidylpropyl trialkoxysilane). Standard diamines like HMDA lack this third reactive site, and shorter triamines like DETA do not offer the same balance of steric hindrance and chain flexibility needed for optimal adhesion to difficult substrates like glass and aluminum .
| Evidence Dimension | Availability of secondary reactive sites post-derivatization |
| Target Compound Data | BHMT: Enables 2-step silane functionalization via central secondary amine |
| Comparator Or Baseline | HMDA: Lacks a secondary amine entirely |
| Quantified Difference | Binary capability (BHMT allows selective silane coupling vs. HMDA which cannot) |
| Conditions | Synthesis of aspartic ester-based polyurethane/epoxy curatives |
Enables the procurement of a single precursor that can be chemically tailored to bond high-performance coatings to glass, aluminum, and other low-surface-energy substrates.
In the oil and gas sector, BHMT is utilized as a high-performance shale inhibitor to prevent clay swelling during drilling operations. Compared to commodity inorganic salts or standard organic inhibitors, BHMT provides superior intercalation and stabilization of clay platelets. Formulations utilizing BHMT demonstrate more permanent stabilization and stronger inhibition of clay hydration and expansion than baseline treatments like choline chloride (ChCl) or potassium chloride (KCl) .
| Evidence Dimension | Clay stabilization efficacy |
| Target Compound Data | BHMT: Permanent stabilization and superior expansion inhibition |
| Comparator Or Baseline | Choline chloride (ChCl) / Potassium chloride (KCl): Reversible / lower efficacy stabilization |
| Quantified Difference | Qualitatively superior, permanent hydration inhibition |
| Conditions | Water-based drilling fluid systems |
Justifies the procurement of BHMT over cheaper commodity salts to prevent costly wellbore instability and drilling downtime in reactive shale formations.
Where BHMT is the right choice for formulating solvent-free or high-solids epoxy resins that require elevated curing temperatures, as it avoids the severe evaporative mass loss and stoichiometric imbalances associated with HMDA [1].
Ideal for synthesizing aspartic ester curatives where the primary amines are blocked and the central secondary amine is reacted with a silane, providing unmatched adhesion to glass and aluminum.
The optimal cross-linker for epoxidized plant oils (e.g., linseed or soybean oil), offering a critical balance of improved thermal stability (higher Tg) and mechanical flexibility compared to standard dicarboxylic acids [1].
Essential for oil and gas fluid formulations requiring permanent clay stabilization and shale inhibition, outperforming conventional potassium chloride or choline chloride treatments .
Corrosive;Acute Toxic;Irritant